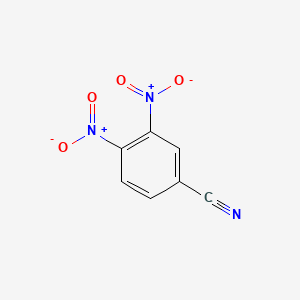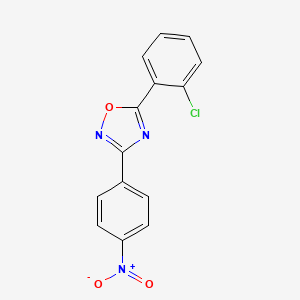
2-(4-クロロ-3-メチルフェノキシ)アセトヒドラジド
概要
説明
“2-(4-Chloro-3-methylphenoxy)acetohydrazide” is a chemical compound with the CAS Number: 72293-68-6 . It has a molecular weight of 214.65 and its IUPAC name is 2-(4-chloro-3-methylphenoxy)acetohydrazide . The compound is solid in physical form .
Synthesis Analysis
A novel series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides have been designed and synthesized with a new class of p-chloro-m-cresol Schiff bases . The synthesis process involved the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous condition to yield 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. Further, the resultant compound was treated with different aromatic furfural aldehydes to yield Schiff bases .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) . The compound’s structure includes a phenolic moiety and novel imines .
Chemical Reactions Analysis
The compound has been involved in reactions with different aromatic furfural aldehydes to yield Schiff bases .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.65 . It is solid in physical form . The compound’s melting point is between 205–209 °C .
科学的研究の応用
抗菌用途
この化合物は、抗菌剤としての可能性を評価するために合成されました。2014年に発表された研究では、S. epidermidis、K. pneumoniae、E. coliなどのさまざまな細菌株に対して有望な抗菌活性を示す、新規な2-(4-クロロ-3-メチルフェノキシ)アセトヒドラジドのシリーズの設計と合成が報告されています。 これらの知見は、製薬および食品加工における潜在的な用途を示唆しています .
がん研究用途
新しい抗がん剤の探索において、2-(4-クロロ-3-メチルフェノキシ)アセトヒドラジドの誘導体が合成され、抗がん活性について評価されています。これらの化合物は、胃(MKN45)、子宮頸部(HeLa)、乳房(MDA-MB-231)など、さまざまな癌細胞株の増殖を阻害することが示されています。 これらの化合物の評価には、癌細胞の形態学的変化と、アポトーシスにおける重要な酵素であるカスパーゼ-3活性も含まれています .
Safety and Hazards
Specific safety and hazard information for this compound is not available in the provided resources. However, a Material Safety Data Sheet (MSDS) is available which should provide detailed safety and handling information.
将来の方向性
The compound has shown promising antibacterial activity when tested against strains of S. epidermidis, K. pneumoniae . It also showed significant anthelmintic activity against two species of earthworms (Pheretima posthuma and Perionyx excavates) . These findings suggest potential future directions for the use of this compound in antimicrobial and anthelmintic applications.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFJAQDMJDJPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222621 | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72293-68-6 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072293686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main use of 2-(4-Chloro-3-methylphenoxy)acetohydrazide in current research?
A: 2-(4-Chloro-3-methylphenoxy)acetohydrazide is primarily used as a building block in organic synthesis to create various heterocyclic compounds. [, ] It serves as a precursor to molecules with potential biological activities, particularly in the development of novel antimicrobial and anti-inflammatory agents. [, ]
Q2: How is 2-(4-Chloro-3-methylphenoxy)acetohydrazide modified to create new compounds with potential biological activity?
A2: Researchers have utilized the reactive hydrazide (-CONHNH2) moiety in 2-(4-Chloro-3-methylphenoxy)acetohydrazide to create new compounds. For example:
- Reaction with aldehydes: Reacting 2-(4-Chloro-3-methylphenoxy)acetohydrazide with various aromatic aldehydes produces imine derivatives. These imines can be further cyclized to generate thiazolidinones, a class of compounds known for their diverse biological activities. []
- Formation of Oxadiazoles: Condensation reactions of 2-(4-Chloro-3-methylphenoxy)acetohydrazide with aromatic aldehydes, aromatic acids, or carbon disulfide result in the formation of 1,3,4-oxadiazole derivatives. These oxadiazole derivatives have shown promising analgesic and anti-inflammatory properties in rodent models. []
Q3: What are the preliminary results regarding the biological activity of compounds derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide?
A3: While 2-(4-Chloro-3-methylphenoxy)acetohydrazide itself has not been extensively studied for its biological activity, the derivatives synthesized from it show promise in preclinical studies:
- Antimicrobial Activity: The imine and thiazolidinone derivatives synthesized from 2-(4-Chloro-3-methylphenoxy)acetohydrazide have displayed promising antibacterial and antifungal activity against various strains. []
- Analgesic and Anti-inflammatory Activity: Several 1,3,4-oxadiazole derivatives derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide exhibit potent analgesic and anti-inflammatory effects in rodent models, comparable or even superior to standard drugs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















